1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride (CAS: 1158595-41-5) is a hydrochloride salt of a substituted piperidine derivative. Its molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol . The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a cyclopropylmethyl moiety. The IUPAC name is this compound, and its SMILES string is C1CC1CN2CCC(CC2)C(=O)O.Cl .
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8;/h8-9H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRNNDAMINCITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the reaction of cyclopropylmethylamine with a suitable carboxylic acid derivative. The reaction conditions include the use of strong acids and bases, and the process may require heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and other specialized equipment. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications, particularly as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown promising antibacterial and analgesic properties.
Antibacterial Activity
Research has demonstrated that derivatives of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid exhibit significant antibacterial activity against various strains, including Streptococcus pneumoniae and Streptococcus pyogenes . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance antibacterial efficacy.
Analgesic Properties
The compound is also being explored for its analgesic effects. Studies suggest that it may act on specific receptors involved in pain modulation, making it a candidate for developing new pain relief medications .
Synthesis and Derivatives
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride can be synthesized through several methods, including:
- Palladium-Catalyzed Cross-Coupling : This method has been effective in creating various analogs with enhanced biological activity .
- High-Throughput Screening : Utilizing libraries of derivatives to identify compounds with optimal activity profiles against specific biological targets .
Case Study 1: Antibacterial Derivatives
A study focused on synthesizing novel derivatives of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid. The results indicated that certain modifications led to compounds with up to a 10-fold increase in antibacterial potency compared to the parent compound. This highlights the importance of SAR in drug development.
| Compound | Activity (IC50) | Modification |
|---|---|---|
| Parent Compound | 100 nM | None |
| Derivative A | 10 nM | Para-substituted phenylthio group |
| Derivative B | 20 nM | Cis-cyclopropylmethyl substitution |
Case Study 2: Analgesic Activity
In another study, derivatives were evaluated for their analgesic properties using animal models. The results demonstrated that some compounds significantly reduced pain responses compared to controls, suggesting potential for clinical application in pain management .
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Physical Characteristics
- Appearance : White to off-white powder
- Storage : Stable at room temperature
- Purity : Available in high-purity grades (99%–99.999%) for research and industrial applications .
Comparison with Similar Compounds
To contextualize its properties and applications, 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is compared with structurally and functionally related piperidine derivatives (Table 1).
Table 1: Comparative Analysis of Piperidine Derivatives
Structural and Functional Comparisons
Cyclopropylmethyl vs. Pyridinyl Substituents
Carboxylic Acid vs. Ester Functional Groups
- The carboxylic acid in 1-(cyclopropylmethyl)piperidine-4-carboxylic acid HCl provides ionizability at physiological pH , which may influence receptor binding or solubility.
- Meperidine HCl, an ethyl ester derivative, exhibits reduced polarity , favoring rapid CNS penetration and opioid receptor interaction .
Cycloalkyl vs. Aromatic Substituents
Meperidine HCl
A clinically used opioid, Meperidine’s piperidine core and phenyl substitution are critical for µ-opioid receptor agonism. Its ethyl ester group is metabolized to active/non-active metabolites, highlighting the impact of substituents on pharmacokinetics .
Unsubstituted Piperidine-4-carboxylic Acid HCl
This simpler derivative serves as a versatile intermediate for synthesizing complex piperidine-based drugs. Its lack of substituents limits target specificity but enhances synthetic utility .
Biological Activity
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a cyclopropylmethyl group and a carboxylic acid functional group. Its molecular formula is C12H16ClN and it has a molecular weight of approximately 219.1113 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit:
- Dopamine Receptor Modulation : Similar compounds have demonstrated selective agonistic or antagonistic activity at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
- Enzymatic Inhibition : Research indicates that derivatives of piperidine compounds can inhibit various enzymes, including histone deacetylases (HDACs), which are involved in cancer cell proliferation .
Pharmacological Effects
This compound has been evaluated for several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells, enhancing their therapeutic potential against malignancies .
- Neuroprotective Effects : Compounds targeting dopamine receptors have shown promise in protecting dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases .
Study 1: Anticancer Activity Evaluation
A study investigated the antiproliferative effects of piperidine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against HeLa cells, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity (Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 2.5 | HeLa |
| B | 1.8 | K562 |
| C | 3.0 | MCF7 |
Study 2: Neuroprotective Properties
In another investigation, the neuroprotective effects of related compounds were assessed using human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons. The results showed that these compounds could significantly reduce markers of neurodegeneration compared to controls .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Anticancer : Induces apoptosis and inhibits cancer cell proliferation.
- Neuroprotective : Protects dopaminergic neurons from degeneration.
- Receptor Modulation : Interacts selectively with dopamine receptors.
Q & A
Q. What are the standard synthetic routes for 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride?
The synthesis typically involves:
- Acylation : Reacting piperidine-4-carboxylic acid derivatives with cyclopropylmethyl halides or activated esters. For example, acetylation steps using acetic anhydride in dichloromethane (DCM) followed by cyclopropylmethyl group introduction under nucleophilic conditions .
- Hydrochloride Formation : Acidification with HCl (e.g., in ethanol or DCM) to precipitate the hydrochloride salt, as demonstrated in analogous piperidine syntheses .
- Purification : Recrystallization from ethanol or aqueous HCl to achieve ≥98% purity, a method validated for structurally similar compounds .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm structural integrity, with peaks corresponding to the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and piperidine backbone .
- Elemental Analysis : Validates molecular formula (e.g., CHNO·HCl) and purity .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm) and hydrochloride (N–H stretch ~2500 cm) functional groups .
Q. What are the solubility properties and handling precautions?
- Solubility : Typically soluble in polar aprotic solvents (DCM, ethanol) but poorly soluble in water. Ethanol/water mixtures are effective for recrystallization .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Store at -20°C in airtight containers to prevent hygroscopic degradation, as recommended for analogous hydrochlorides .
Q. How stable is this compound under standard laboratory conditions?
Stability data for related piperidine hydrochlorides suggest:
- Long-Term Storage : ≥5 years at -20°C in dark, anhydrous conditions .
- Thermal Sensitivity : Decomposes above 180°C; avoid prolonged exposure to heat during synthesis or drying .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Stoichiometry : Use a 10–20% molar excess of cyclopropylmethyl halide to drive the reaction to completion .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to enhance nucleophilic substitution efficiency.
- Reaction Time : Monitor progress via TLC; extended stirring (24+ hours) may improve yields, as seen in analogous piperidine syntheses .
Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Purity Check : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities. Adjust recrystallization solvents if contaminants persist .
- Solvent Artifacts : Ensure complete solvent removal (e.g., DCM) under vacuum, as residual solvents can obscure NMR signals .
- Impurity Profiling : Compare with reference standards of common byproducts (e.g., unreacted starting materials or dealkylated derivatives) .
Q. What experimental frameworks are recommended for studying biological activity?
- Receptor Binding Assays : Screen against opioid or σ receptors, given structural similarities to regulated piperidine derivatives .
- Enzyme Inhibition : Use fluorometric assays (e.g., carbonic anhydrase inhibition) with positive controls (e.g., acetazolamide) to quantify activity .
- Theoretical Alignment : Link results to existing receptor interaction models (e.g., cyclopropane’s role in enhancing lipid membrane permeability) .
Q. How does pH or temperature affect compound stability in biological assays?
- pH Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Hydrochloride salts are typically stable at acidic pH but hydrolyze in alkaline conditions .
- Thermal Stress Testing : Heat samples to 40–60°C for 48 hours; degradation products (e.g., free carboxylic acid) can be identified via mass spectrometry .
Q. What strategies are effective for impurity profiling?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to separate and quantify impurities .
- Synthetic Controls : Introduce deliberate impurities (e.g., methyl ester derivatives) during method validation to confirm detection limits .
- Spectroscopic Cross-Validation : Combine NMR and IR to distinguish stereoisomers or regioisomers that may form during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
